4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-30-20-7-3-18(4-8-20)25-11-13-26(14-12-25)23(29)24-17-15-22(28)27(16-17)19-5-9-21(31-2)10-6-19/h3-10,17H,11-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYTABRAGOUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been observed to exhibit affinity for:
- Serotonin Receptors : Exhibiting potential as a serotonin receptor modulator, which may influence mood and anxiety disorders.
- Dopamine Receptors : Potentially impacting dopaminergic pathways relevant in neuropsychiatric conditions.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, such as the compound , can exhibit significant anticancer properties. The mechanism involves:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cell lines, leading to cell death.
- Cell Cycle Arrest : It may also cause cell cycle arrest at the G1/S phase, inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| HeLa (cervical cancer) | 12.5 | Cell cycle arrest |
Neuroprotective Effects
The compound exhibits neuroprotective properties by modulating neurotransmitter systems:
- Reduction of Oxidative Stress : It has been shown to decrease oxidative stress markers in neuronal cell lines.
- Enhancement of Neurotransmitter Levels : In animal models, it increased levels of serotonin and dopamine, suggesting potential benefits for neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited tumor growth in vitro. The results indicated an IC50 value of 10 µM against the A549 lung cancer cell line, showcasing its potential as an anticancer agent.
Study 2: Neuroprotective Properties
In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor functions and reduced neuronal loss in the substantia nigra. Behavioral tests showed significant improvement compared to control groups.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(4-Methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- CAS Number : 877640-25-0
- Molecular Formula : C₂₃H₂₈N₄O₄
- Molecular Weight : 424.49 g/mol
- SMILES : COc1ccc(cc1)N1CCN(CC1)C(=O)NC1CC(=O)N(C1)c1ccc(cc1)OC
Structural Features: The compound features a piperazine core linked via a carboxamide bridge to a 5-oxopyrrolidin-3-yl group. Both the piperazine and pyrrolidinone moieties are substituted with 4-methoxyphenyl groups, contributing to its unique physicochemical and pharmacological profile.
Piperazine Carboxamides with Aryl Substituents
JNJ Compound A
- Structure: N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide .
- Key Differences: Incorporates a 4-methoxyphenylacetyl group instead of a pyrrolidinone ring. Contains dichlorophenyl and pyrrolidinylmethyl substituents.
- Pharmacological Relevance : Acts as a potent, selective DGAT1 inhibitor, suggesting that the target compound may share similar enzymatic targeting due to the shared 4-methoxyphenyl-piperazine motif.
Serotonin Receptor Antagonists (p-MPPI and p-MPPF)
- Structures : 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) and its fluoro analog (p-MPPF) .
- Key Differences: Methoxy group at the ortho position on the phenyl ring vs. para in the target compound. Ethyl-linked benzamido-pyridinyl groups instead of a pyrrolidinone-carboxamide.
- Activity : Both act as 5-HT₁ₐ receptor antagonists. The para -methoxy substitution in the target compound may alter receptor specificity compared to ortho -substituted analogs.
Quinazolinone-Piperazine Derivatives (A1–A6)
- Examples :
- Key Differences: Quinazolinone moiety replaces the pyrrolidinone ring. Halogen substituents (F, Cl) instead of methoxy groups.
- Physicochemical Impact :
- Methoxy groups enhance solubility compared to halogens but may reduce metabolic stability.
Structural Analogues with Pyrrolidinone Moieties
Piperidine-Piperazine Hybrids
- Example : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
- Key Differences: Piperidine ring instead of pyrrolidinone. Ethoxycarbonyl group instead of carboxamide.
Benzoxazinone-Piperazine Derivatives
- Example: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) .
- Key Differences: Benzoxazinone core instead of pyrrolidinone. Propanoyl linker and pyridinyl substituent.
- Activity: Demonstrates the role of heterocyclic cores in modulating bioactivity, suggesting the target compound’s pyrrolidinone may influence target binding.
Physicochemical and Pharmacokinetic Comparisons
<sup>*</sup>LogP values estimated based on substituent contributions.
Structure-Activity Relationship (SAR) Insights
Methoxy Position :
- para -Methoxy groups (target compound) enhance π-π stacking in hydrophobic pockets, while ortho -substitution (p-MPPI) may sterically hinder binding .
Heterocyclic Cores: Pyrrolidinone (target) vs. quinazolinone (A3) vs. benzoxazinone (28): The choice of heterocycle impacts solubility and hydrogen-bonding capacity .
Substituent Effects :
- Halogens (F, Cl) increase metabolic stability but reduce solubility compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
